molecular formula C12H8Cl4N2O5S2 B14651418 4,4'-oxybis(N,N-dichlorobenzenesulfonamide) CAS No. 41596-22-9

4,4'-oxybis(N,N-dichlorobenzenesulfonamide)

Cat. No.: B14651418
CAS No.: 41596-22-9
M. Wt: 466.1 g/mol
InChI Key: GQPBQLQKGJPOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonamide, featuring two benzene rings connected by an oxygen atom and each benzene ring substituted with a dichlorosulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) typically involves the reaction of 4,4’-oxybis(benzenesulfonyl chloride) with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) include dichloroethylene, trichloroethylene, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dichloromethane .

Major Products Formed

The major products formed from the reactions of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) include bissulfony limines and various addition products depending on the nucleophile used .

Scientific Research Applications

4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) involves its ability to undergo nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of highly electrophilic intermediates that can react with various nucleophiles, leading to the modification of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) is unique due to the presence of the oxygen bridge between the benzene rings, which imparts distinct reactivity and properties compared to its analogs. This structural feature makes it particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

41596-22-9

Molecular Formula

C12H8Cl4N2O5S2

Molecular Weight

466.1 g/mol

IUPAC Name

N,N-dichloro-4-[4-(dichlorosulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C12H8Cl4N2O5S2/c13-17(14)24(19,20)11-5-1-9(2-6-11)23-10-3-7-12(8-4-10)25(21,22)18(15)16/h1-8H

InChI Key

GQPBQLQKGJPOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(Cl)Cl)S(=O)(=O)N(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.